Methyl 6-fluoroindoline-5-carboxylate
Description
Methyl 6-fluoroindoline-5-carboxylate is a fluorinated indoline derivative characterized by a fluorine atom at position 6 and a methyl ester group at position 5 of the indoline scaffold. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing effects of fluorine, which can enhance metabolic stability and modulate binding interactions in drug candidates.
Properties
Molecular Formula |
C10H10FNO2 |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
methyl 6-fluoro-2,3-dihydro-1H-indole-5-carboxylate |
InChI |
InChI=1S/C10H10FNO2/c1-14-10(13)7-4-6-2-3-12-9(6)5-8(7)11/h4-5,12H,2-3H2,1H3 |
InChI Key |
NDWATJYNKBAJSS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1)CCN2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including methyl 6-fluoroindoline-5-carboxylate, often involves the Leimgruber–Batcho indole synthesis. This method typically includes the reaction of a nitroarene with a carbonyl compound, followed by reduction and cyclization steps . Specific reaction conditions, such as the use of SnCl2 and NaOAc in THF, can yield high purity products .
Industrial Production Methods
Industrial production methods for indole derivatives may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of these processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoroindoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups to yield different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Methyl 6-fluoroindoline-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 6-fluoroindoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The following table summarizes key structural analogs, their substitution patterns, and similarity scores (based on molecular descriptors or functional group alignment):
Key Observations :
- Halogen vs. Alkoxy Groups : The substitution of fluorine at position 6 (target compound) versus chlorine (e.g., Methyl 6-chloro-1H-indole-5-carboxylate) results in distinct electronic profiles. Fluorine’s higher electronegativity may improve metabolic stability compared to chlorine .
- Positional Isomerism : Moving the fluorine from position 6 to 7 (as in Methyl 7-fluoro-1H-indole-5-carboxylate) reduces similarity (0.67), highlighting the critical role of substitution geometry in molecular recognition .
Physicochemical Properties
While direct melting point (mp) data for Methyl 6-fluoroindoline-5-carboxylate is unavailable, analogs provide benchmarks:
- 7-Methoxy-1H-indole-3-carboxylic acid : mp 199–201°C .
- Ethyl 6-formamido-5-methoxyindole-2-carboxylate : Requires handling precautions (e.g., respiratory protection) due to fine particulate hazards .
Fluorinated analogs typically exhibit lower melting points than chlorinated counterparts due to reduced molecular symmetry and weaker intermolecular forces.
Commercial Availability and Cost
- Price Trends: Fluorinated compounds are generally costlier due to complex synthesis. For example: 7-Methoxy-1H-indole-3-carboxylic acid: ¥19,100/10g . Methyl 5-fluoro-6-methoxyindole-2-carboxylate: Likely priced higher than non-fluorinated analogs (e.g., chlorinated derivatives at ~¥23,000/5g) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
